Dapsone-15N2

LC-MS/MS Bioanalytical Method Validation Stable Isotope Internal Standards

Select Dapsone-15N2 as SIL-IS for dapsone bioanalysis. 15N labeling preserves native physicochemical properties, ensuring exact chromatographic co-elution and equivalent matrix effect compensation in LC-MS/MS. Deuterated analogs introduce quantitation bias up to -38.4% from differential matrix effects and retention time shifts. Supplied at 98 atom% 15N with batch-specific CoA, meeting ANDA/DMF requirements. Covalent 15N labeling ensures long-term stability without H-D exchange, ideal for multi-center trials and method transfers.

Molecular Formula C12H12N2O2S
Molecular Weight 250.29 g/mol
CAS No. 287476-19-1
Cat. No. B584252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapsone-15N2
CAS287476-19-1
SynonymsDADPS-15N2;  DDS-15N2;  Avlosulfon-15N2;  Croysulfone-15N2;  Diphenasone-15N2;  Disulone-15N2;  Dumitone-15N2;  Eporal-15N2;  Novophone-15N2;  Sulfona-Mae-15N2;  Sulphadione-15N2;  4,4’-Sulfonylbisbenzeneamine-15N2;  1,1’-Sulfonylbis[4-aminobenzene]-15N2;  4,4’-D
Molecular FormulaC12H12N2O2S
Molecular Weight250.29 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i13+1,14+1
InChIKeyMQJKPEGWNLWLTK-SBAVNFSASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapsone-15N2 (CAS 287476-19-1): 15N-Labeled Stable Isotope Internal Standard for Quantitative Bioanalysis


Dapsone-15N2 (CAS 287476-19-1), also known as 4,4′-Diaminodiphenyl sulfone-15N2, is a stable isotope-labeled analog of dapsone wherein both primary amine nitrogen atoms are substituted with the 15N isotope [1]. This compound is specifically designed and employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. With a molecular formula of C12H1215N2O2S and a molecular weight of 250.29 g/mol, it provides a mass shift of +2 Da relative to the unlabeled parent dapsone, enabling precise chromatographic and mass spectrometric differentiation without altering the physicochemical behavior of the molecule under optimized analytical conditions [3].

Dapsone-15N2 Procurement: Why Deuterated Analogs Are Not Equivalent Substitutes


Substituting Dapsone-15N2 with a deuterium-labeled analog (e.g., Dapsone-d4 or Dapsone-d8) or an unlabeled structural analog for use as a stable isotope-labeled internal standard (SIL-IS) introduces measurable analytical error and compromises assay integrity. The underlying issue stems from isotopic effects: deuterium substitution alters molecular polarity sufficiently to cause chromatographic retention time shifts relative to the unlabeled analyte, thereby preventing true co-elution and reducing the internal standard's capacity to compensate for matrix effects in LC-ESI-MS/MS analysis [1]. In contrast, 15N labeling introduces minimal isotopic perturbation, maintaining near-identical physicochemical properties and ensuring co-elution with the target analyte [2]. The evidence presented below quantifies the analytical bias introduced by deuterated internal standards and establishes the structural rationale for prioritizing 15N-labeled Dapsone in quantitative bioanalytical method development.

Dapsone-15N2: Quantitative Evidence for Isotopic Strategy Selection in Bioanalytical Method Development


Dapsone-15N2: Retention Time Co-Elution Superiority Over Deuterated Internal Standards

Dapsone-15N2, by virtue of 15N rather than deuterium (2H) labeling, avoids the chromatographic retention time shifts that characterize deuterated internal standards and compromise their ability to correct for matrix effects in LC-ESI-MS/MS. Deuterium labeling doubles the mass of substituted hydrogen atoms, altering molecular polarity sufficiently to cause differential retention and imperfect co-elution with the unlabeled analyte [1]. In a systematic head-to-head comparison of internal standard performance, a deuterated internal standard (2H7-labeled) generated negatively biased urinary analyte concentrations averaging 59.2% lower than those generated with a 13C-labeled internal standard for the compound 2-methylhippuric acid (2MHA) [2]. Spike accuracy experiments revealed the deuterated standard exhibited a -38.4% bias, while the 13C/15N-labeled standard showed no significant bias [2]. Although this comparison was performed on 2MHA rather than dapsone itself, the underlying mechanistic principle—that 2H labeling introduces significant isotopic effects that bias quantitation in complex biological matrices—is directly transferable to the dapsone analytical system, as the deuterium-induced polarity alteration is independent of the specific small-molecule analyte [3].

LC-MS/MS Bioanalytical Method Validation Stable Isotope Internal Standards

Dapsone-15N2: Isotopic Purity Specifications and Method Robustness

The utility of Dapsone-15N2 as a SIL-IS is contingent upon its isotopic purity, which directly influences the accuracy of quantitative measurements. Insufficient isotopic enrichment results in spectral overlap between the internal standard and the unlabeled analyte, introducing systematic quantitation error. Supplier specifications for Dapsone-15N2 indicate an isotopic purity of 98 atom% 15N, meeting the industry-accepted threshold (≥98%) for reliable quantitative analysis [1]. Furthermore, the product is offered with a standard chemical purity of 98%, and batch-specific Certificates of Analysis (COA) including NMR, HPLC, and GC characterization are available, ensuring lot-to-lot consistency for method validation and long-term study reproducibility .

Isotopic Enrichment Quality Control Analytical Method Validation

Dapsone-15N2: Structural Identity and Mass Differentiation for Quantitative LC-MS/MS

Dapsone-15N2 incorporates two 15N atoms, replacing the natural abundance 14N atoms in the parent dapsone molecule at both primary amine positions . This substitution increases the molecular mass from 248.30 g/mol (unlabeled dapsone) to 250.29 g/mol, providing a +2 Da mass shift [1]. This mass differential is sufficient to resolve the internal standard from the unlabeled analyte in mass spectrometry while preserving near-identical physicochemical properties, including solubility, ionization efficiency, and chromatographic retention behavior under optimized conditions . In contrast, deuterated dapsone analogs (e.g., Dapsone-d4, molecular weight 252.32 g/mol) provide a +4 Da mass shift but introduce the aforementioned isotopic effects that compromise co-elution [2].

Mass Spectrometry Stable Isotope Dilution Quantitative Bioanalysis

Dapsone-15N2: Absence of Hydrogen-Deuterium Exchange Liability for Long-Term Method Stability

Deuterium-labeled internal standards are susceptible to hydrogen-deuterium (H-D) exchange under certain sample preparation, storage, or chromatographic conditions, leading to isotopic integrity loss and compromised quantitation accuracy over time . 15N and 13C labels, in contrast, are covalently incorporated into the molecular backbone and are not prone to exchange reactions under typical bioanalytical conditions [1]. This fundamental difference confers greater long-term stability to 15N-labeled Dapsone-15N2 relative to deuterated dapsone analogs, ensuring consistent internal standard performance across extended analytical runs and multi-year study durations. Industry experts note that deuterium labeling 'can fail to give you the assay fidelity you want' and that H-D exchange 'can compromise stability depending on the reaction or storage conditions' [2].

Isotopic Stability Method Robustness Long-Term Reproducibility

Optimal Deployment Scenarios for Dapsone-15N2 in Quantitative Bioanalysis and Pharmaceutical Research


Clinical Pharmacokinetic Studies Requiring High-Accuracy Quantitation in Complex Matrices

In clinical pharmacokinetic studies where dapsone concentrations must be quantified in plasma or urine with high precision and accuracy, Dapsone-15N2 should be selected as the SIL-IS over deuterated alternatives. The 15N labeling strategy maintains chromatographic co-elution with unlabeled dapsone, ensuring equivalent matrix effects across the analytical run [1]. This is critical for accurate therapeutic drug monitoring and pharmacokinetic parameter estimation, as deuterated internal standards have been shown to introduce quantitation bias of up to -38.4% due to differential matrix effect compensation in urinary matrices .

Regulated Bioanalytical Method Validation for ANDA and DMF Submissions

For analytical methods supporting Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), the documented isotopic purity (98 atom% 15N) and batch-specific Certificates of Analysis provided with Dapsone-15N2 facilitate compliance with regulatory expectations for internal standard characterization [1]. The covalent 15N labeling ensures long-term isotopic stability, supporting method robustness across the extended timelines typical of regulatory submissions .

Multi-Center Clinical Trials Requiring Inter-Laboratory Data Harmonization

In multi-center trials where dapsone quantitation is performed across different laboratories using potentially varied LC-MS/MS instrumentation, the consistent chromatographic behavior of 15N-labeled Dapsone-15N2 (free from deuterium-induced retention time variability) simplifies method transfer and inter-laboratory data harmonization. The absence of H-D exchange liability further ensures that the internal standard remains stable during shipping and storage across participating sites [1].

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